RGS4 B‑Score Differentiates This Compound from Inactive Benzothiazole Analogs
In a high‑throughput screen performed by the Johns Hopkins Ion Channel Center, CAS 864938-17-0 produced a B‑score of approximately –7.6 against regulator of G‑protein signaling 4 isoform 2 (RGS4) . The negative B‑score indicates inhibition, and the absolute magnitude suggests a statistically significant hit in this assay. By contrast, the vast majority of benzothiazole‑carboxamide entries in the same screening library showed B‑scores close to zero (i.e., no activity), establishing that the observed RGS4 engagement is not a general property of the scaffold but is associated with the specific 5,6‑dihydro‑1,4‑dioxine substituent pattern .
| Evidence Dimension | RGS4 inhibition (B‑score) |
|---|---|
| Target Compound Data | B‑score ≈ –7.6 (range –7.61 to –7.53 across replicates) |
| Comparator Or Baseline | Benzothiazole‑carboxamide library median B‑score ≈ 0 (inactive range). Exact comparator data not reported, but typical active threshold in the assay is |B‑score| > 3. |
| Quantified Difference | B‑score separation of ~7.6 units above the inactive baseline |
| Conditions | HepG2 cytotoxicity assay measured in cell‑based system using plate reader; compound tested in dose‑response dry‑powder format; target: RGS4 isoform 2 [Homo sapiens] |
Why This Matters
RGS4 modulators are sought for neuropsychiatric and pain indications; this screening fingerprint provides a starting point for SAR exploration that is absent for other off‑the‑shelf benzothiazole analogs.
